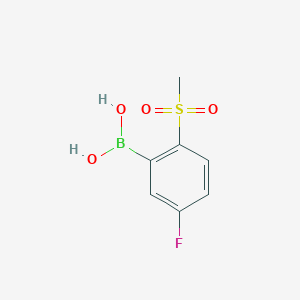

(5-Fluoro-2-methanesulfonylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a methanesulfonyl group

Mécanisme D'action

Target of Action

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is a type of organoboron compound . Organoboron compounds are known to interact with various targets, including diols and strong Lewis bases such as fluoride or cyanide anions . .

Mode of Action

The compound, like other boronic acids, is a Lewis acid . It can interact with its targets through acid-base reactions. In alkaline conditions, the boronic group assumes a tetragonal form instead of a trigonal, flat form . This change in structure can influence its interaction with targets.

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound can participate in transmetalation, a process where it transfers its organic group to a palladium complex . .

Pharmacokinetics

Boronic acids have been explored as prodrugs on anticancer agents , suggesting that they may have properties relevant to drug delivery and metabolism.

Result of Action

The result of the compound’s action is likely dependent on its specific targets and the biochemical pathways it affects. Given its potential involvement in the SM cross-coupling reaction , it may play a role in the formation of new carbon–carbon bonds, which could have various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its mode of action can change depending on the pH of its environment . Furthermore, the SM cross-coupling reaction it may participate in is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Fluoro-2-methanesulfonylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The fluorine atom and methanesulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or water.

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Major Products

Phenols: Formed from oxidation reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Applications De Recherche Scientifique

(5-Fluoro-2-methanesulfonylphenyl)boronic acid has diverse applications in scientific research:

Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a fluorine and methanesulfonyl group.

2-Fluoro-5-methoxyphenylboronic acid: Contains a methoxy group and a fluorine atom but lacks the methanesulfonyl group.

Uniqueness

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a methanesulfonyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications.

Activité Biologique

(5-Fluoro-2-methanesulfonylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of a fluorine atom and a methanesulfonyl group, suggest a unique interaction profile with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

- Molecular Formula : C7H8BFO3S

- Molecular Weight : 223.01 g/mol

- CAS Number : 2377607-65-1

The compound's structure includes a boronic acid moiety known for its ability to form reversible covalent bonds with diols, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and microbial systems.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. For instance, studies on related phenylboronic acids have shown moderate to significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus . The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to microbial targets .

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | Moderate |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Aspergillus niger | High |

| This compound | Escherichia coli | TBD |

| This compound | Bacillus cereus | TBD |

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit specific enzymes. Boronic acids are known to interact with serine proteases and other enzymes by forming covalent bonds with active site residues. This interaction can lead to the inhibition of critical biological pathways.

Enzyme Inhibition Studies

In studies involving related compounds, it has been shown that boronic acids can effectively inhibit leucyl-tRNA synthetase (LeuRS), an important target in antimicrobial therapy . The binding affinity and selectivity of these compounds are influenced by their structural modifications, such as the addition of fluorine or sulfonyl groups.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various boronic acids found that those with electron-withdrawing groups displayed enhanced activity against fungal pathogens. This suggests that this compound could similarly exhibit potent antifungal properties, pending further investigation .

- Synthesis and Characterization : The synthesis of this compound involves standard boronation techniques, which have been optimized for yield and purity in laboratory settings. Characterization through NMR and mass spectrometry confirms its structure and purity .

Propriétés

IUPAC Name |

(5-fluoro-2-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGPWUZFZLJLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)S(=O)(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.